2-(3,4-Bis(benzyloxy)phenyl)acetic acid
Overview
Description
2-(3,4-Bis(benzyloxy)phenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H20O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of High Molecular Polymers and Polymer Modification : 2-(3,4-Bis(benzyloxy)phenyl)acetic acid can be used as a monomer in the synthesis of high molecular polymers such as polycarbonate, epoxy resin, and polyester, and for polymer modification (Zeng Chong-yu, 2008).
Dopexamine Dihydrochloride Synthesis : This compound plays a role in the synthesis of dopexamine dihydrochloride, a medication used in heart failure. It's utilized in a benzyl protecting protocol for the concise synthesis of dopexamine dihydrochloride (Yan-Ming Guo et al., 2015).
Development of Photoresists : In the context of lithographic performance, this compound has been involved in the development of novel ester acetal polymers used in two-component positive photoresists, showing potential for clear pattern formation with high resolution and sensitivity (Liyuan Wang et al., 2007).
Metal Ion Coordination Studies : Its derivatives have been studied for metal coordination at the air-water interface, providing insights into the behavior of metal complexes and their interactions with organic molecules (Jeong-Im Yang et al., 2011).
Synthesis of Antioxidant Compounds : A derivative of this compound was used in the synthesis of compounds with antioxidant activity, showing potential in the development of novel antioxidant agents (M. Gouda et al., 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c23-22(24)14-19-11-12-20(25-15-17-7-3-1-4-8-17)21(13-19)26-16-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFNOAGIQWNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340123 | |
Record name | 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1699-61-2 | |
Record name | 2-(3,4-BIS(BENZYLOXY)PHENYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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